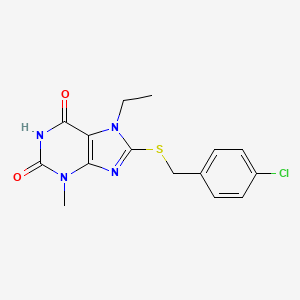

8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 303971-16-6

Cat. No.: VC7791495

Molecular Formula: C15H15ClN4O2S

Molecular Weight: 350.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303971-16-6 |

|---|---|

| Molecular Formula | C15H15ClN4O2S |

| Molecular Weight | 350.82 |

| IUPAC Name | 8-[(4-chlorophenyl)methylsulfanyl]-7-ethyl-3-methylpurine-2,6-dione |

| Standard InChI | InChI=1S/C15H15ClN4O2S/c1-3-20-11-12(19(2)14(22)18-13(11)21)17-15(20)23-8-9-4-6-10(16)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,21,22) |

| Standard InChI Key | BHXNIBRYOLKRNY-UHFFFAOYSA-N |

| SMILES | CCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |

Introduction

8-((4-Chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine derivative class. Purines are biologically significant molecules that play critical roles in DNA, RNA, and other biochemical pathways. This compound is particularly notable for its structural complexity and potential applications in medicinal chemistry due to its unique functional groups and thioether linkage.

Synthesis

The synthesis of 8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves several key steps:

-

Starting Materials:

-

7-Ethyl-3-methylxanthine

-

4-Chlorobenzyl chloride

-

-

Thioether Formation:

-

The reaction involves the nucleophilic substitution of the purine derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃).

-

The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF).

-

-

Purification:

-

Techniques such as recrystallization or column chromatography are used to isolate the compound in high purity.

-

Structural Features

The compound features:

-

A purine core, which is a bicyclic aromatic system.

-

A chlorobenzylthio group, contributing to its hydrophobicity and potential binding interactions.

-

Substituents such as ethyl and methyl groups that enhance its lipophilicity.

Biological Significance

Preliminary studies suggest that this compound may exhibit biological activities due to its structural resemblance to bioactive purine derivatives:

-

Enzyme Inhibition:

-

The compound may act as an inhibitor of enzymes involved in purine metabolism by binding to their active sites.

-

-

Potential Pharmacological Applications:

Comparison with Similar Compounds

| Compound | Key Difference |

|---|---|

| 8-(4-Methylbenzylthio)-7-ethyl-3-methylpurine | Methyl group replaces chlorine on benzyl ring |

| 8-(4-Chlorobenzylthio)-7-(2-methoxyethyl)-purine | Methoxyethyl replaces ethyl group |

The chlorobenzyl substitution enhances binding affinity and reactivity compared to methylbenzyl analogs.

Research and Applications

This compound is under investigation for:

-

Use as a molecular probe for studying enzyme interactions.

-

Development as a lead compound for drug discovery targeting microbial infections or cancer.

Further research involving molecular docking and biological assays is needed to confirm its therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume